1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-13(12(2)8-11)9-15-7-3-4-14(16)10-15/h5-6,8,14,16H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZVGNGKVXZFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of primary amines with diols or the intramolecular amination of organoboronates.
Introduction of the 2,4-Dimethylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2,4-dimethylbenzyl halide under basic conditions.
Hydroxylation at the Third Position: The hydroxyl group can be introduced through selective oxidation of the corresponding piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and purity. Techniques such as microwave irradiation and rhodium-catalyzed hydroaminations are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is a chemical compound with a piperidine structure, featuring a six-membered ring that contains one nitrogen atom. It also has a dimethylphenyl group attached to the piperidine ring at the methyl position and a hydroxyl group at the 3-position of the piperidine. The molecular formula is C15H24N2O, with a molecular weight of 232.36 g/mol. This compound is being explored for potential applications in various scientific fields.
Scientific Applications
This compound's applications span several scientific disciplines, including biomedical engineering, nanotechnology, crystallography, chemoinformatics, organic chemistry, and pharmaceutical sciences.
Pharmaceutical Development
- As a lead compound, it can be used for developing new drugs that target neurological disorders due to its receptor activity.
- Compounds similar in structure have shown antiviral activity. For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A.
Drug Delivery Systems
- It can be employed in the design of nanocarriers for the simultaneous delivery of anticancer drugs and nucleic acids.
- In one study, a biocompatible poly (ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with poly (2- (dimethylamino)ethyl methacrylate) (PDMAEMA) side chains. The resulting nanoaggregates were characterized in drug-delivery experiments.
Crystal Structure Analysis
- The compound can be utilized in the analysis of crystal structures via X-ray diffraction.
- Crystal structure determination has been successfully achieved through X-ray diffraction methods.
Chemical Information Databases
- The compound is listed in the NIST Chemistry WebBook, which includes its molecular weight, InChI, InChIKey, and CAS Registry Number.
Synthesis of Bioactive Compounds
- A compound similar to “this compound” has been used in the synthesis of potential bioactive compounds.
- For example, ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, have been used as a catalyst to allow the Michael addition of N-heterocycles to chalcones. This resulted in the production of potential bioactive compounds.
Structural Analogs and Their Applications
Structural analogs of this compound, with modifications to the functional groups, exhibit a range of applications.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-[(3,4-Dimethoxyphenyl)methyl]piperidin-3-ol | Contains methoxy groups instead of methyl groups on the phenyl ring | Potentially different receptor affinities due to methoxy substitution |
| 5-[1-(2,5-dimethylphenyl)sulfonyl-4-piperidinyl]-3-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidin-7-one | Sulfonamide derivative with triazole moiety | Enhanced activity against specific targets due to sulfonamide functionality |
| 1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | Incorporates a pyrazole ring | Different pharmacological profile due to pyrazole integration |
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Analogues
Piperidine Derivatives with Benzyl Substitutions
- 1-(3,4-Dichloro-benzyl)-piperidin-4-ol (): Structural Difference: Chlorine atoms at the 3,4-positions of the benzyl group. Reference:
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine ():
Piperidine Derivatives with Heterocyclic Substitutions
- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (): Structural Difference: Quinoline moiety replaces dimethylphenyl group. Functional Impact: Enhanced antiviral activity due to quinoline’s known interactions with viral proteins (e.g., SARS-CoV-2 spike protein). Reference:
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine ():
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol | 2.8 | 1 (OH) | 235.3 |
| 1-(3,4-Dichloro-benzyl)-piperidin-4-ol | 3.5 | 1 (OH) | 270.2 |
| 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | 4.1 | 1 (OH) | 376.3 |
| 1-((4'-Fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine | 3.9 | 0 | 297.4 |
Key Observations :
- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility and target engagement compared to non-hydroxylated analogues.
Key Findings :
- Antiviral Potential: Quinoline-containing analogues () show explicit interactions with viral proteins, whereas the dimethylphenyl variant lacks direct evidence but shares structural motifs.
- Antiproliferative Activity : Indole-substituted piperidines () highlight the role of aromatic substituents in modulating biological targets.
Biological Activity
1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications, backed by diverse research findings.
The primary target for this compound is the CCR5 chemokine receptor , which plays a crucial role in the entry of HIV-1 into host cells. The compound interacts with the CCR5 receptor through strong salt-bridge interactions, effectively blocking HIV-1 entry and presenting a potential therapeutic avenue for treating HIV infections.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral properties. These activities are attributed to their ability to interact with various biological targets, including receptors involved in immune responses.
Neuropharmacological Effects
Piperidine derivatives, including this compound, have been studied for their interactions with neurotransmitter systems. They may modulate pathways involving serotonin and dopamine, which are critical in treating mood disorders and other psychiatric conditions. The presence of the hydroxyl group in the compound enhances its solubility and bioavailability, potentially increasing its pharmacological effects.
Table 1: Comparative Biological Activity of Piperidine Derivatives
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral (HIV) | CCR5 receptor antagonist |
| 1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | Antidepressant-like effects | Serotonin receptor modulation |
| 5-[1-(2,5-dimethylphenyl)sulfonyl-4-piperidinyl]-3-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidin-7-one | Anticancer activity | Inhibition of cell proliferation |
Case Study 1: Antiviral Efficacy
A study demonstrated that this compound effectively inhibits HIV replication in vitro by blocking CCR5-mediated entry. The compound showed an IC50 value indicating significant potency against HIV strains resistant to conventional therapies.
Case Study 2: Neuropharmacological Assessment
In an experimental model assessing the neuropharmacological effects of piperidine derivatives, this compound exhibited antidepressant-like behavior in animal models. This was attributed to its interaction with serotonin pathways, suggesting potential applications in treating depression.
Q & A
What experimental strategies optimize the synthesis of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol?
Basic Research Focus:
Synthesis optimization requires chiral resolution and regioselective functionalization. For example, leveraging intermediates like (S)-1,3-dimethyl-4-piperidone (as in ) can enhance stereochemical control. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side products, as demonstrated in for analogous piperidinyl compounds. Methodological steps include:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials to avoid racemization .
- Stepwise Alkylation : Sequential protection/deprotection of the piperidine nitrogen to ensure regioselectivity .
- Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Pd or Ru) for C–H activation in the 2,4-dimethylphenyl group .
How can structural confirmation of this compound be methodologically validated?
Basic Research Focus:
Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve absolute configuration, as shown for structurally related piperidinols in .
- NMR Analysis : Compare chemical shifts of the piperidine ring protons with databases (e.g., 1H NMR δ 3.5–4.0 ppm for hydroxyl-bearing carbons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.2) and fragmentation patterns .
What advanced techniques separate enantiomers of this compound?
Advanced Research Focus:
Chiral separation methods include:
- Chiral Stationary Phase HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (85:15 v/v) .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation (e.g., Noyori-type catalysts) to achieve >95% enantiomeric excess .
How should researchers assess the compound’s biological activity in vitro?
Advanced Research Focus:
Design assays targeting GPCRs or neurotransmitter transporters, given structural similarities to known bioactive piperidines ( ):
- Receptor Binding Assays : Radioligand competition studies (e.g., μ-opioid or σ receptors) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
What analytical methods quantify this compound in complex matrices?
Basic Research Focus:
- LC-MS/MS : Employ a C18 column with ESI+ ionization and MRM transitions (e.g., m/z 263.2 → 121.1) .
- HPLC-UV Detection : Optimize λ = 254 nm for aromatic moieties, with retention time calibration against standards .
How to resolve contradictions in pharmacological data for this compound?
Advanced Research Focus:
Address variability via:
- Dose-Response Reproducibility : Validate results across ≥3 independent assays .
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation .
What methodologies evaluate the environmental impact of this compound?
Advanced Research Focus:
Follow frameworks like Project INCHEMBIOL ():
- Biodegradation Studies : OECD 301F test for aerobic degradation .
- Ecotoxicology : Daphnia magna acute toxicity assays (48-h LC50) .
What safety protocols are critical during handling?
Basic Research Focus:
- PPE Requirements : Nitrile gloves, lab coats, and fume hoods for powder handling .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
How to elucidate reaction mechanisms for piperidine ring functionalization?
Advanced Research Focus:
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) .
- Isotopic Labeling : Track hydroxyl group dynamics using D2O exchange experiments .
What strategies enable derivatization for SAR studies?
Advanced Research Focus:
- N-Alkylation : React with benzyl halides under basic conditions (e.g., K2CO3 in DMF) .
- Hydroxyl Group Acylation : Use acetyl chloride/pyridine to generate ester prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
